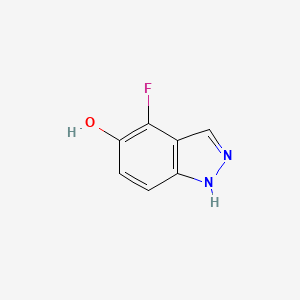

4-Fluoro-1H-indazol-5-OL

描述

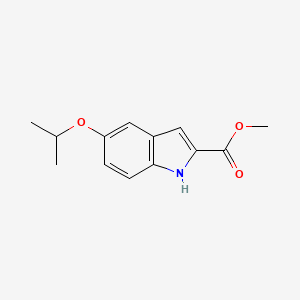

“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .

Chemical Reactions Analysis

The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .

科学研究应用

Photostable NIR Probes for Mitochondria

4-Fluoro-1H-indazol-5-OL derivatives have been utilized in the development of novel photostable near-infrared (NIR) probes for bioimaging applications. Specifically, these compounds have been synthesized through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions, resulting in biheteroaryl fluorophores with tunable emissions and high quantum yields. Indazo-Fluor 5h, a derivative of this class, has demonstrated exceptional photostability and low cytotoxicity, making it a prominent reagent for in vivo mitochondria imaging, surpassing the performance of commercially available trackers (Cheng et al., 2016).

Antimicrobial and Antifungal Agents

Compounds derived from 4-Fluoro-1H-indazol-5-OL have shown significant antibacterial and antifungal activities. A study highlighted the synthesis of biologically promising 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones demonstrating considerable potency against bacterial strains such as S. Epidermidis and B. Subtilis, and fungal strains including A. Niger and C. Albicans. These findings suggest the potential of 4-Fluoro-1H-indazol-5-OL derivatives in developing new antimicrobial agents (Deswal et al., 2020).

Antitumor Activities

The antitumor properties of 4-Fluoro-1H-indazol-5-OL derivatives have been investigated, with certain compounds showing the ability to inhibit cancer cell proliferation. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited significant inhibitory effects on various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Hao et al., 2017).

COX-2 Inhibition

The derivatives of 4,5-diaryl-1H-pyrazole-3-ol, synthesized utilizing 4-Fluoro-1H-indazol-5-OL as a template, have been evaluated as potential COX-2 inhibitors. This research contributes to the development of new anti-inflammatory agents by exploring the pharmacological activities of fluorinated compounds (Patel et al., 2004).

Fluorinated Molecules for Chemical and Medical Applications

The synthesis of fluorinated organic molecules, including those derived from 4-Fluoro-1H-indazol-5-OL, has garnered interest for various chemical and medical applications. Efficient methods for synthesizing these compounds, such as a fluorination/aryl migration/cyclization cascade, have been developed, underscoring the importance of fluorinated molecules across disciplines (Ulmer et al., 2016).

未来方向

属性

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indazol-5-OL | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

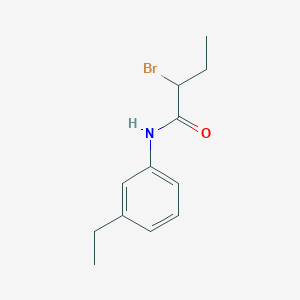

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)